molecular formula C6H5BrN2O2 B2810174 3-Bromo-2-(nitromethyl)pyridine CAS No. 1379312-29-4

3-Bromo-2-(nitromethyl)pyridine

Cat. No. B2810174
CAS RN: 1379312-29-4
M. Wt: 217.022
InChI Key: PZNQNPIMIARDSN-UHFFFAOYSA-N
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Description

3-Bromo-2-(nitromethyl)pyridine is a derivative of pyridine . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of this compound involves a reaction of pyridine and a hydrobromic acid solution under the action of hydrogen peroxide to produce a crude product. This is followed by purification to obtain 3-bromopyridine .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO− in water, 3-nitropyridine is obtained .

Scientific Research Applications

Spectroscopic and Optical Studies

  • Spectroscopic Characterization : Studies on pyridine derivatives, similar to 3-Bromo-2-(nitromethyl)pyridine, have included spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies help in understanding the structural and electronic properties of the compounds, which are crucial for their applications in materials science and drug design (Vural & Kara, 2017).

Synthetic Applications

  • Synthesis of Biologically Active Compounds : Pyridine derivatives serve as intermediates in the synthesis of biologically active molecules. For example, they are used in the creation of compounds that have potential applications in medicinal chemistry, including the development of novel pharmaceuticals (Wang et al., 2016).
  • Copper-Mediated Aerobic Oxidative Synthesis : The synthesis of imidazo[1,2-a]pyridines, involving pyridine compounds, has been achieved through copper-mediated aerobic oxidative coupling. This method showcases the utility of pyridine derivatives in facilitating the construction of complex heterocyclic structures under mild conditions (Zhou et al., 2016).

Biological and Chemical Properties

  • Biological Activities : Pyridine derivatives have been investigated for their potential biological activities. For instance, studies on novel pyridine-based derivatives have explored their anti-thrombolytic, biofilm inhibition, and haemolytic activities, highlighting their importance in the development of new therapeutic agents (Ahmad et al., 2017).
  • Antitumor Activity : Research has also focused on the synthesis, crystal structure, and antitumor activity of pyridinesulfonamide derivatives, indicating the role of such compounds in cancer research and the development of novel oncology treatments (Zhou et al., 2015).

Material Science

  • Nonlinear Optical Properties : The study of pyridine derivatives extends to their physical properties, such as non-linear optical (NLO) characteristics, which are important for applications in photonics and optoelectronics. The investigation of these properties contributes to the development of new materials with potential technological applications (Vural & Kara, 2017).

Safety and Hazards

3-Bromo-2-(nitromethyl)pyridine is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Theoretical investigations of 3-Bromo-2-(nitromethyl)pyridine molecules are ongoing, with a focus on optimizing molecular structures and computing Molecular Electrostatic Potential (MEP) using different levels of theory .

properties

IUPAC Name

3-bromo-2-(nitromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-2-1-3-8-6(5)4-9(10)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQNPIMIARDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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